molecular formula C10H14N2 B8403222 N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine

N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine

Cat. No. B8403222
M. Wt: 162.23 g/mol
InChI Key: ABQJPDCATHYDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N,N-dimethyl-2-(2-methylpyridin-4-yl)ethenamine

InChI

InChI=1S/C10H14N2/c1-9-8-10(4-6-11-9)5-7-12(2)3/h4-8H,1-3H3

InChI Key

ABQJPDCATHYDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C=CN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-Butyl lithium in hexane (1.6 M, 35 ml, 56 mmol) was added dropwise to a solution of 2,4-lutidine (5.0 g, 46 mmol) in tetrahydrofuran (50 ml) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. Successively, diethylamine (5.1 g, 69 mmol) was added to the mixture, and the mixture was stirred at −78° C., and the mixture was stirred at the same temperature for 30 minutes. Furthermore, DMF (6.8 g, 93 mmol) was added to the mixture at −78° C., and the mixture was stirred at the same temperature for 1 hr. The reaction mixture was combined with aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the titled compound (7.5 g, 99%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
Quantity
6.8 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

11.05 g 2,4-Lutidine (0.1 mol) were dissolved in 50 ml THF. The solution was cooled and stirred, maintaining the temperature at between −70 to −50° C. 81.25 ml nBuLi (0.13 mol) was added over 0.25 hour. The dark red solution was stirred for a further 0.5 hour, then 15.14 ml diethylamine (0.145 mol) was added in one portion producing an orange suspension. After a 0.5 hour, 15.5 ml DMF (0.2 mol) was added. The brown-red solution was stirred for 1 hour then quenched with 50 ml 50% saturated aqueous ammonium chloride solution. Upon warming to ambient temperature, the reaction mixture was extracted with tert. butyl methyl ether (TBME) (3×100 ml), and the combined organic phases were washed with 50 ml H2O, dried over Na2SO4, filtered and concentrated under reduced pressure (45° C./450-20 mbar) providing an orange-red oil (14.8 g, 91%) which was sufficiently pure (Gas Liquid Chromatography (GLC) 98 area %) to be used directly in the next step.
Quantity
11.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
81.25 mL
Type
reactant
Reaction Step Two
Quantity
15.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
15.5 mL
Type
reactant
Reaction Step Four
Name
Yield
91%

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